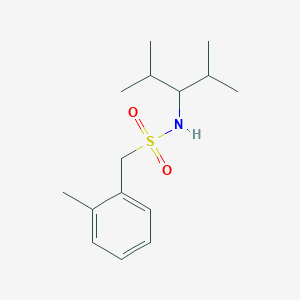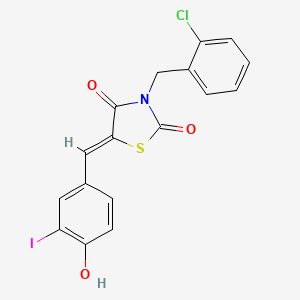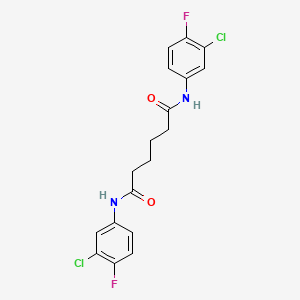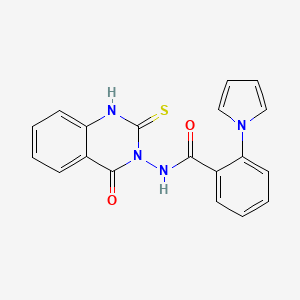![molecular formula C16H25FN2O2S B4721158 1-(2-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4721158.png)
1-(2-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide
Overview
Description
1-(2-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide, also known as FMP, is a chemical compound that has been widely studied for its potential therapeutic applications. FMP belongs to the class of compounds known as sulfonamides, which have been used as antibiotics and diuretics. However, FMP has been found to have unique properties that make it a promising candidate for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of 1-(2-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide is not fully understood, but it is believed to act as an antagonist at the sigma-1 receptor. The sigma-1 receptor is involved in various cellular processes, including cell survival, proliferation, and differentiation. By blocking the sigma-1 receptor, 1-(2-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide may modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide has been shown to have various biochemical and physiological effects. In animal studies, 1-(2-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide has been shown to reduce pain and inflammation, as well as improve mood and cognitive function. 1-(2-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(2-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily verified using analytical techniques such as high-performance liquid chromatography (HPLC). 1-(2-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide also has a well-defined mechanism of action, which makes it a useful tool for studying the sigma-1 receptor and its role in various cellular processes.
However, there are also limitations to using 1-(2-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. 1-(2-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide also has a relatively short half-life, which may limit its efficacy in certain applications.
Future Directions
There are several future directions for research on 1-(2-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(2-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide has been shown to have neuroprotective effects in animal models, and further research is needed to evaluate its potential therapeutic benefits in humans.
Another area of interest is the development of new analogs of 1-(2-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide that may have improved pharmacological properties. By modifying the chemical structure of 1-(2-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide, researchers may be able to improve its solubility, half-life, and other properties that could make it a more effective therapeutic agent.
Conclusion:
In conclusion, 1-(2-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide, or 1-(2-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide, is a promising compound that has been studied extensively for its potential therapeutic applications. 1-(2-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide has several advantages for use in lab experiments, including its well-defined mechanism of action and relative ease of synthesis. However, there are also limitations to using 1-(2-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide, and further research is needed to fully understand its potential therapeutic benefits.
Scientific Research Applications
1-(2-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a treatment for neuropathic pain. 1-(2-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide has been shown to have analgesic effects in animal models of neuropathic pain, and clinical trials are underway to evaluate its efficacy in humans. 1-(2-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide has also been studied for its potential use in the treatment of depression and anxiety disorders, as well as for its anti-inflammatory properties.
properties
IUPAC Name |
1-(2-fluorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2O2S/c1-14-7-11-19(12-8-14)10-4-9-18-22(20,21)13-15-5-2-3-6-16(15)17/h2-3,5-6,14,18H,4,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZZBRIERHIRNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNS(=O)(=O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4721080.png)
![3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4721082.png)
![1-[(3-nitrobenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4721094.png)
![5-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4721099.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4721104.png)


![2-({5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B4721121.png)
![N-[3-(1-azepanyl)propyl]-2-methylbenzamide](/img/structure/B4721125.png)
![1-{[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4721129.png)
![N,N'-[methylenebis(2-nitro-4,1-phenylene)]bis(3-nitrobenzamide)](/img/structure/B4721136.png)

![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-phenylacetamide](/img/structure/B4721170.png)
